molecular formula C25H25N3O7S B11524512 3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate

3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate

Cat. No.: B11524512
M. Wt: 511.5 g/mol
InChI Key: PBMHLPCKTRNFLU-UHFFFAOYSA-N
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Description

3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate: This compound is characterized by its unique structure, which includes a nitrophenyl group, a carbonyl group, an amine group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products:

    Oxidation: Nitroso derivatives, nitro derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl derivatives

    Hydrolysis: Carboxylic acids, alcohols

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its functional groups.

    Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for detection and analysis.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used as a precursor in the manufacturing of various chemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with proteins and enzymes, leading to inhibition or activation of specific biological processes. The sulfamoyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The carbonyl and amine groups can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

    Ethyl acetoacetate: A compound with similar ester functionality but different substituents.

    Disilanes: Organosilicon compounds with unique electronic structures and reactivity.

Comparison:

    Reactivity: Compared to ethyl acetoacetate and disilanes, this compound exhibits different reactivity patterns due to the presence of multiple functional groups.

    Applications: While ethyl acetoacetate is commonly used in organic synthesis and disilanes in material science, 3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate has broader applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C25H25N3O7S

Molecular Weight

511.5 g/mol

IUPAC Name

[3-[(4-nitrobenzoyl)amino]phenyl] 3-(diethylsulfamoyl)-4-methylbenzoate

InChI

InChI=1S/C25H25N3O7S/c1-4-27(5-2)36(33,34)23-15-19(10-9-17(23)3)25(30)35-22-8-6-7-20(16-22)26-24(29)18-11-13-21(14-12-18)28(31)32/h6-16H,4-5H2,1-3H3,(H,26,29)

InChI Key

PBMHLPCKTRNFLU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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